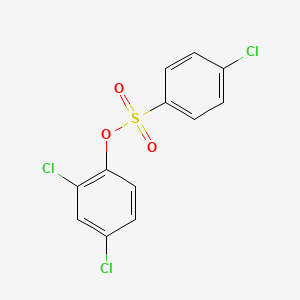![molecular formula C18H28 B11950248 Bicyclo[12.2.2]octadeca-1(16),14,17-triene CAS No. 6544-06-5](/img/structure/B11950248.png)
Bicyclo[12.2.2]octadeca-1(16),14,17-triene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[12.2.2]octadeca-1(16),14,17-triene typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, which forms the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, the process involves optimizing the reaction conditions to maximize yield and purity. This may include the use of advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Bicyclo[12.2.2]octadeca-1(16),14,17-triene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or alcohols.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the formation of alkanes or alkenes.
Substitution: This reaction involves the replacement of one functional group with another, which can lead to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alkenes.
科学研究应用
Bicyclo[12.2.2]octadeca-1(16),14,17-triene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of bicyclic hydrocarbons and their reactivity.
Biology: It can be used to investigate the interactions of complex organic molecules with biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It may be used in the development of new materials with unique properties.
作用机制
The mechanism of action of Bicyclo[12.2.2]octadeca-1(16),14,17-triene involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, thereby modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathway involved.
相似化合物的比较
Similar Compounds
- Bicyclo[10.4.2]octadeca-1(16),12,14,17-tetraene-6,7-diol
- Bicyclo[10.2.2]hexadeca-1(15),12(16),13-triene
- 8-Hydroxy-bicyclo(12.2.2)octadeca-1(17),14(18),15-trien-7-one
Uniqueness
Bicyclo[1222]octadeca-1(16),14,17-triene is unique due to its specific ring structure and the presence of multiple double bonds This gives it distinct chemical properties and reactivity compared to other similar compounds
属性
CAS 编号 |
6544-06-5 |
|---|---|
分子式 |
C18H28 |
分子量 |
244.4 g/mol |
IUPAC 名称 |
bicyclo[12.2.2]octadeca-1(16),14,17-triene |
InChI |
InChI=1S/C18H28/c1-2-4-6-8-10-12-18-15-13-17(14-16-18)11-9-7-5-3-1/h13-16H,1-12H2 |
InChI 键 |
SNTQYYKABHQQDG-UHFFFAOYSA-N |
规范 SMILES |
C1CCCCCCC2=CC=C(CCCCC1)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



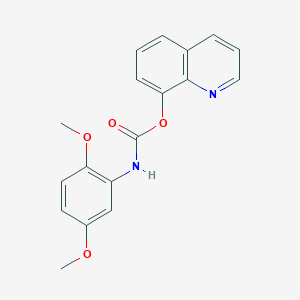
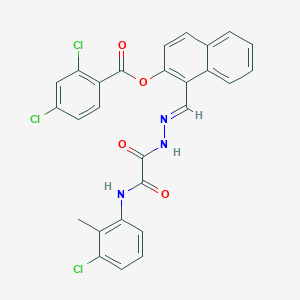
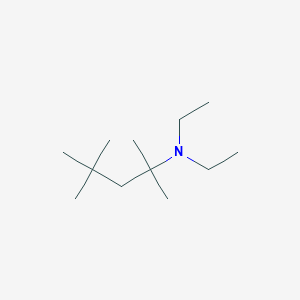
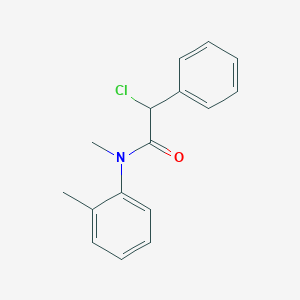

![7-(1-Methylethylidene)bicyclo[2.2.1]hept-5-ene-2,3-dione](/img/structure/B11950214.png)
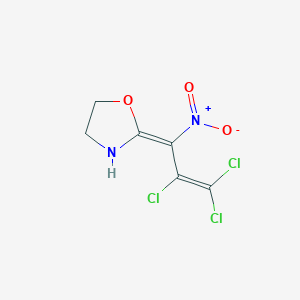
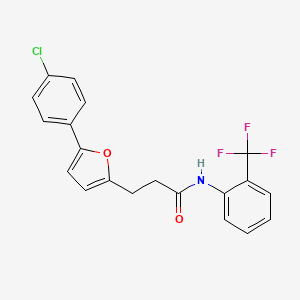
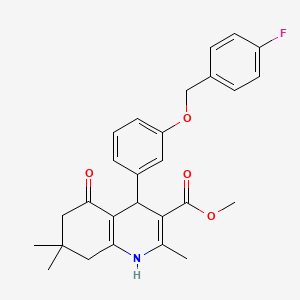


![[5-(Hydroxyamino)-2-phenyl-1,3-dioxan-5-yl]methanol](/img/structure/B11950250.png)
